molecular formula C22H19N3OS2 B2888725 N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine CAS No. 1394648-11-3

N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2888725
CAS No.: 1394648-11-3
M. Wt: 405.53
InChI Key: VHNKBVYBWIDNOH-UHFFFAOYSA-N
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Description

N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. The compound features a 1-oxothiolane (tetrahydrothiophene-3-one) substituent at the 4-amino position and two phenyl groups at the 2- and 5-positions of the thieno[2,3-d]pyrimidine scaffold. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in oncology and antiviral research.

Properties

IUPAC Name

N-(1-oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS2/c26-28-12-11-17(14-28)23-21-19-18(15-7-3-1-4-8-15)13-27-22(19)25-20(24-21)16-9-5-2-6-10-16/h1-10,13,17H,11-12,14H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNKBVYBWIDNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CC1NC2=C3C(=CSC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. One common synthetic route includes the following steps:

  • Formation of the Thieno[2,3-d]pyrimidin Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted thiophene derivative.

  • Introduction of the 1-Oxothiolan Moiety: : The 1-oxothiolan group can be introduced through a reaction with a suitable thiol-containing compound, followed by oxidation.

  • Attachment of the Diphenyl Groups: : The diphenyl groups are typically introduced through a substitution reaction involving a phenyl halide and a base.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce different functional groups, altering the compound's reactivity and applications.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure makes it a potential candidate for studying biological processes and interactions.

  • Medicine: : The compound may have therapeutic potential, and research is ongoing to explore its use in drug development.

  • Industry: : Its properties make it useful in materials science and other industrial applications.

Mechanism of Action

The mechanism by which N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s closest structural analogs are 4,7-disubstituted pyrrolo[2,3-d]pyrimidines (e.g., compounds 20–25 in ) and other thienopyrimidine derivatives. Below is a detailed comparison based on synthesis, substituent effects, and biological activity.

2.1 Core Scaffold Differences
  • Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: The thieno[2,3-d]pyrimidine core contains a sulfur atom in the fused thiophene ring, enhancing electron-withdrawing effects compared to the nitrogen-rich pyrrolo[2,3-d]pyrimidine core . This difference influences binding affinity to biological targets (e.g., kinases or viral enzymes) due to altered π-π stacking and hydrogen-bonding capabilities.
2.2 Substituent Effects
Compound Name/ID Substituents Key Properties
Target Compound 2,5-diphenyl; 4-amino-1-oxothiolane Enhanced solubility due to polar 1-oxothiolane; steric bulk from diphenyl groups
Compound 20 () 4-chlorobenzyl; 4-nitrobenzyl High lipophilicity; nitro group may confer redox activity or cytotoxicity
Compound 24 () Naphthalen-1-ylmethyl; 4-nitrobenzyl Bulky aromatic substituents likely improve target selectivity but reduce solubility

Biological Activity

N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a thieno[2,3-d]pyrimidin core and a 1-oxothiolan moiety, which may confer distinct biochemical properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C22H19N3OS2
CAS Number 1394648-11-3
Molecular Weight 397.54 g/mol

The precise molecular mechanism of action for this compound has not yet been fully elucidated. However, it is hypothesized that the thieno[2,3-d]pyrimidin core may interact with specific biological targets involved in inflammatory pathways. Further research is needed to clarify these interactions and their implications for drug development.

In Vitro Studies

In vitro studies have indicated that compounds similar to this compound can exhibit significant activity against various microbial strains. For instance:

CompoundMicrobial StrainActivity
2,4-DihydroxythiobenzanilidesDermatophytesEffective inactivation observed

Although these findings do not directly involve our compound of interest, they highlight the potential for thieno[2,3-d]pyrimidine derivatives in antimicrobial applications .

Animal Model Studies

Currently, specific dosage effects and pharmacokinetics of this compound in animal models have not been reported. Future studies should focus on evaluating the compound's effects at varying dosages to establish a dose-response relationship and identify any adverse effects.

Comparison with Similar Compounds

This compound can be compared to other thieno[2,3-d]pyrimidine derivatives in terms of biological activity and structural properties. Its unique combination of functional groups may provide distinct advantages over similar compounds:

CompoundStructure TypeNotable Activity
Thieno[2,3-d]pyrimidine Derivative ABasic ThienopyrimidineAntiviral
Thieno[2,3-d]pyrimidine Derivative BSubstituted ThienopyrimidineAnticancer

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